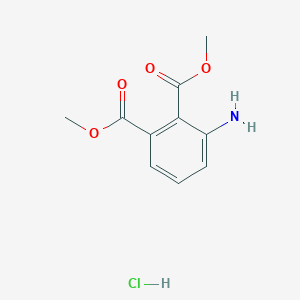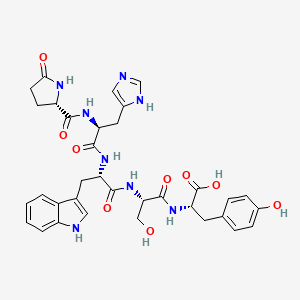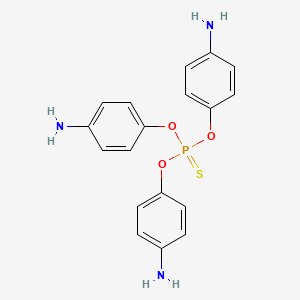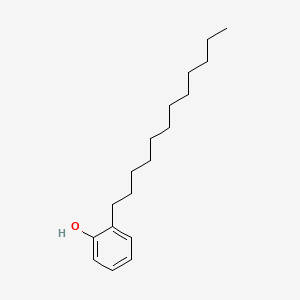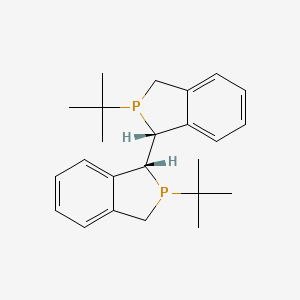![molecular formula C50H82O22 B3029166 2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 561007-63-4](/img/structure/B3029166.png)
2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0^2,9.0^4,8.0^13,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol" is a complex organic molecule that appears to be a derivative of carbohydrates or sugars, given the presence of multiple hydroxyl groups and the oxane (a synonym for tetrahydropyran) moieties in its structure. This molecule could be of interest in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of heterocyclic compounds, which are a key feature in the complex molecule , can be achieved through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. For example, the synthesis of tetrahydrofuran and dioxolane derivatives from 4-yn-1-ones and prop-2-ynyl alpha-ketoesters is described, which could be relevant to the synthesis of the compound's furanose-like rings . Additionally, the direct oxidative carbonylation of 3-yne-1,2-diol derivatives to form furan-3-carboxylic esters underlines the potential for creating furan rings, which may be present in the target molecule .
Molecular Structure Analysis
The molecular structure of complex organic molecules can be elucidated using X-ray diffraction analysis, as demonstrated for certain dihydropyridinone and tetrahydropyridinedione derivatives . This technique could be applied to determine the precise three-dimensional arrangement of atoms within the compound .
Chemical Reactions Analysis
The compound's structure suggests it may undergo various chemical reactions. For instance, the presence of multiple hydroxyl groups indicates potential for esterification or etherification . The molecule's multiple ring systems, including dioxolanes and dioxanes, could be involved in ring-opening or ring-closing reactions, as seen in the synthesis of ferroelectric liquid crystal materials . Additionally, the molecule may undergo radical cyclizations, as explored in the preparation of disymmetrically substituted 1,3-dioxabicyclo[4.4.0]decan-2-yl radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include high polarity and potential for hydrogen bonding due to its numerous hydroxyl groups. The molecule's solubility in polar solvents, melting point, and potential for crystallization could be inferred from similar compounds, such as those exhibiting ferroelectric liquid-crystal behavior . The compound's reactivity could be influenced by the presence of strained ring systems, as seen in the addition reactions to 2,7-dioxabicyclo[2.2.1]heptane .
Scientific Research Applications
Solubility Studies
- Solubility of Natural Compounds: Research on the solubility of natural compounds like protocatechuic aldehyde, caffeic acid, d-galactose, and d-raffinose in ethanol-water solutions highlights the significance of understanding solubility for the extraction and formulation of natural products, which could be relevant to components of the complex molecule you're interested in (Zhang, Gong, Wang, & Qu, 2012).
Biological Activities
- Bioactive Compounds from Plants: A study identified compounds in Vernonia amygdalina with potential α-amylase inhibitory activity, suggesting a role in diabetes management, which may relate to the biological activity of components within the complex molecule you mentioned (Yunitasari, Raharjo, Swasono, & Pranowo, 2022).
Synthetic Applications
- Synthetic Pathways: Research into the non-iterative asymmetric synthesis of C15 polyketide spiroketals provides insights into synthetic strategies that might be applicable to the synthesis of complex molecules like the one you described, showcasing the diverse applications of spiroketals in chemical synthesis (Meilert, Pettit, & Vogel, 2004).
properties
IUPAC Name |
2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H82O22/c1-20(19-64-44-39(60)37(58)34(55)29(16-51)67-44)8-13-50(63)21(2)32-28(72-50)15-27-25-7-6-23-14-24(9-11-48(23,4)26(25)10-12-49(27,32)5)66-47-43(71-45-40(61)36(57)33(54)22(3)65-45)41(62)42(31(18-53)69-47)70-46-38(59)35(56)30(17-52)68-46/h6,20-22,24-47,51-63H,7-19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFUWLJMHOPRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Proto-pa | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



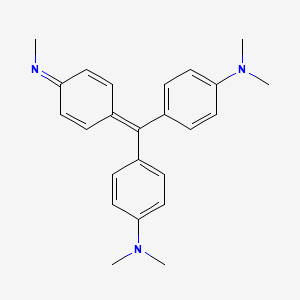

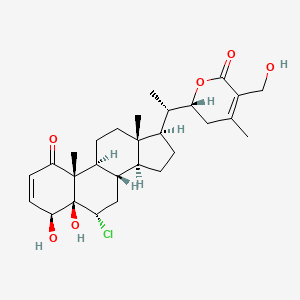
![2-[1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol](/img/structure/B3029091.png)
![3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B3029094.png)
